2-(Azetidin-1-yl)acetaldehyde

Description

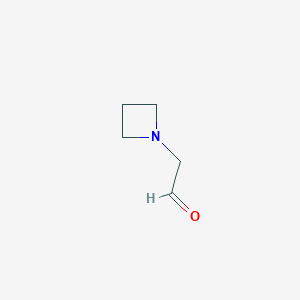

2-(Azetidin-1-yl)acetaldehyde is a nitrogen-containing aldehyde derivative featuring a four-membered azetidine ring. This compound combines the reactivity of an aldehyde group with the structural rigidity and basicity of azetidine, a saturated heterocyclic amine. The azetidine ring confers unique stereoelectronic properties, which may influence solubility, stability, and reactivity compared to other cyclic amine-aldehyde hybrids .

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

2-(azetidin-1-yl)acetaldehyde |

InChI |

InChI=1S/C5H9NO/c7-5-4-6-2-1-3-6/h5H,1-4H2 |

InChI Key |

CSPKZEDYCVJDOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by light and involves the formation of a four-membered ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production of azetidines often involves the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed as a green and practical method .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)acetaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as alkyl halides and organometallic compounds are often used.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted azetidines depending on the reagents used.

Scientific Research Applications

2-(Azetidin-1-yl)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The azetidine ring’s strain makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is crucial for its biological activities, such as inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Azetidin-1-yl)acetaldehyde with structurally related compounds based on substituents, molecular properties, and reactivity inferred from the evidence:

Key Findings:

Reactivity :

- The aldehyde group in this compound is highly reactive, akin to acetaldehyde, which readily polymerizes under acidic or oxidative conditions . The azetidine ring may mitigate this reactivity slightly due to its electron-donating nature, but stabilization (e.g., via derivatization) is critical for practical use.

- In contrast, methyl 2-(azetidin-1-yl)acetate () shows reduced reactivity due to the ester group, making it more suitable for synthetic intermediates .

Structural Impact: Substitution on the azetidine ring (e.g., diethylamino in Compound 80) alters steric and electronic profiles, affecting solubility and biological activity. Larger rings (e.g., diazepane in Compound 90) introduce flexibility, which may enhance binding to protein targets compared to rigid azetidine derivatives .

Solubility :

- Azetidine derivatives with polar substituents (e.g., diazepane) exhibit better aqueous solubility, whereas methyl esters () favor organic phases. The unmodified aldehyde in this compound likely has intermediate polarity but requires stabilization to prevent degradation.

Research Implications and Limitations

- Gaps in Data : Direct experimental data on this compound are sparse in the provided evidence. Most insights are extrapolated from analogs (e.g., methyl ester derivatives or patent compounds).

- Safety Considerations : The compound’s aldehyde group necessitates careful handling to avoid uncontrolled polymerization, as seen in acetaldehyde’s reactivity with metals, acids, and oxidizers .

- Synthetic Utility : Derivatives like methyl 2-(azetidin-1-yl)acetate () highlight the importance of functional group modification to balance reactivity and stability for applications in drug discovery.

Biological Activity

2-(Azetidin-1-yl)acetaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 101.15 g/mol

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure contributes to its unique chemical properties and biological activities.

Enzymatic Interactions

This compound is involved in various enzymatic reactions that influence its biological activity. It can interact with several enzymes, leading to different metabolic pathways:

| Enzyme | Function | Reaction |

|---|---|---|

| Amine oxidase [flavin-containing] | Catalyzes oxidative deamination of biogenic amines | Converts 1-methylhistamine to methylimidazole acetaldehyde |

| Aldehyde dehydrogenase | Involved in the detoxification of aldehydes | Converts this compound to the corresponding acid |

These enzymatic processes are crucial for understanding the compound's role in metabolism and potential toxicity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent.

Study on Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of azetidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting the compound's potential as a lead for antibiotic development.

Neurotoxicity Assessment

Another study focused on assessing the neurotoxic effects of various aldehydes, including this compound. The findings suggested that while some aldehydes induce neurotoxicity through oxidative stress mechanisms, further investigation is needed to fully understand the implications for this specific compound.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits moderate cytotoxic effects at higher concentrations. The mechanism appears to involve apoptosis and cell cycle arrest, warranting further exploration into its safety profile for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.